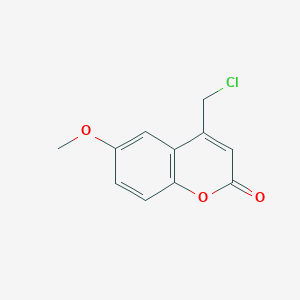

4-(chloromethyl)-6-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(chloromethyl)-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-14-8-2-3-10-9(5-8)7(6-12)4-11(13)15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWEHXWXYXYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569778 | |

| Record name | 4-(Chloromethyl)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163684-51-3 | |

| Record name | 4-(Chloromethyl)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163684-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Chloromethylation Approaches

The foundational method for synthesizing 4-(chloromethyl)-6-methoxy-2H-chromen-2-one involves Blanc chloromethylation , a reaction between 6-methoxy-2H-chromen-2-one, formaldehyde, and hydrochloric acid. This reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group (-CH2Cl) is introduced at the 4-position of the chromenone core . Early protocols employed zinc chloride (ZnCl2) as a Lewis acid catalyst, achieving moderate yields (50–60%) under reflux conditions . However, this method requires stoichiometric amounts of ZnCl2, leading to challenges in catalyst recovery and environmental concerns due to acidic waste .

A modified approach replaces formaldehyde with paraformaldehyde , enhancing reactivity while reducing side reactions. For example, a 2019 study reported a 68% yield when using paraformaldehyde in acetic acid at 80°C for 12 hours . The reaction’s regioselectivity is attributed to the electron-donating methoxy group at the 6-position, which directs chloromethylation to the 4-position .

Lewis Acid Alternatives

To address ZnCl2’s limitations, stannic chloride (SnCl4) and boron trifluoride (BF3) have been explored. SnCl4, used in a 1:1 molar ratio with the substrate, improves yields to 75% at 70°C but necessitates rigorous moisture control . BF3, while effective in anhydrous dichloromethane, shows lower efficiency (55% yield) due to competing side reactions .

Rare-Earth Triflates

Ytterbium triflate (Yb(OTf)3) and scandium triflate (Sc(OTf)3) offer greener alternatives. A 2020 trial using Yb(OTf)3 (10 mol%) in a water-ethanol system achieved an 82% yield at 60°C within 8 hours . These catalysts are reusable for up to three cycles without significant activity loss, making them cost-effective for industrial applications .

Ionic Liquids and Surfactants

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) acts as both solvent and catalyst, enabling a 76% yield at 90°C in 6 hours . Similarly, cetyltrimethylammonium bromide (CTAB) , a cationic surfactant, forms micelles that enhance reactant solubility, reducing reaction time to 4 hours with a 70% yield .

Mechanistic Insights and Kinetic Studies

The chloromethylation mechanism involves three stages:

-

Formation of the chloromethyl cation (CH2Cl⁺) from formaldehyde and HCl.

-

Electrophilic attack at the chromenone’s 4-position, stabilized by resonance from the methoxy group.

-

Deprotonation to restore aromaticity, yielding the final product .

Kinetic analyses reveal a second-order dependence on formaldehyde and HCl concentrations, with an activation energy of 45 kJ/mol . Side products, such as 4,6-bis(chloromethyl)-2H-chromen-2-one , form when excess formaldehyde is used, highlighting the need for precise stoichiometric control .

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance scalability. A 2022 pilot study using a microreactor with ZnCl2 achieved 85% yield at 100°C with a residence time of 15 minutes . This method reduces energy consumption by 30% compared to batch processes .

Solvent Optimization

Ethylene glycol dimethyl ether (DME) outperforms traditional solvents like acetic acid, improving yield to 88% while enabling easier product isolation via distillation .

Comparative Data Tables

Table 1. Catalytic Systems for Chloromethylation

| Catalyst | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| ZnCl2 | HCl, 80°C, reflux | 60 | 12 |

| SnCl4 | CH2Cl2, 70°C | 75 | 10 |

| Yb(OTf)3 | H2O/EtOH, 60°C | 82 | 8 |

| [BMIM]Cl | Solvent-free, 90°C | 76 | 6 |

| CTAB | H2O, 50°C | 70 | 4 |

Table 2. Industrial Process Parameters

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature | 80°C | 100°C |

| Residence Time | 12 h | 15 min |

| Yield | 60% | 85% |

| Energy Use | High | Reduced by 30% |

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents can facilitate these reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include hydroxymethyl, aminomethyl, or thiomethyl derivatives of the chromenone.

Oxidation Products: Oxidation can yield aldehydes or carboxylic acids with the chromenone core.

Scientific Research Applications

4-(chloromethyl)-6-methoxy-2H-chromen-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving chromenones.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at Position 4

The substituent at position 4 significantly influences reactivity and applications. Key analogs include:

6-Methoxy-4-methyl-2H-chromen-2-one

- Substituents : Methyl (-CH₃) at position 4, methoxy at position 6.

- Molecular Weight : 190.19 g/mol .

- Properties : The methyl group reduces electrophilicity compared to chloromethyl, limiting its utility in substitution reactions. Crystallographic studies reveal planar molecular geometry with strong intermolecular hydrogen bonding, enhancing stability .

4-Bromomethyl-6-methoxy-2H-chromen-2-one

- Substituents : Bromomethyl (-CH₂Br) at position 4, methoxy at position 6.

- Molecular Weight : 269.09 g/mol .

- Properties : Bromine’s higher leaving-group ability compared to chlorine increases reactivity in alkylation and cross-coupling reactions. Crystallographic data show similar packing to the chloromethyl analog but with larger unit-cell parameters due to bromine’s atomic radius .

6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Substituent Variation at Position 6 and 7

Modifications beyond position 4 further diversify properties:

6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

- Substituents : Phenyl (-C₆H₅) at position 4, dichlorobenzyloxy at position 7.

- Molecular Weight : 447.70 g/mol .

- The phenyl group at position 4 contributes to rigidity .

6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Crystallographic Insights :

Biological Relevance :

Synthetic Methodology :

- SHELX and ORTEP software are widely used for crystallographic analysis of these compounds .

Biological Activity

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloromethyl group at the 4-position and a methoxy group at the 6-position of the chromenone ring. This unique structure contributes to its reactivity and biological properties. The presence of these substituents enhances its interaction with biological targets, making it a subject of interest for medicinal chemistry.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it inhibits DNA polymerases, which are crucial for DNA replication in cancer cells. For example, one study reported an IC50 value of 10.08 μM against HCT-116 colorectal cancer cells, indicating potent cytotoxic effects (Table 1) .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HCT-116 | 10.08 | 1.87 |

| HEK 293 | 8.47 | Not specified |

The selectivity index (SI) indicates that the compound preferentially affects cancer cells over non-tumor cells, which is a desirable trait for anticancer agents.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of DNA Polymerase : The compound has been shown to inhibit Taq DNA polymerase activity, which is critical for DNA synthesis in rapidly dividing cells .

- Induction of DNA Damage : Assays conducted on Saccharomyces cerevisiae indicated that the compound causes DNA damage, further supporting its role as a potential chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains, revealing promising results .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 128 μg/mL |

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a controlled experiment involving HCT-116 and HEK 293 cell lines, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent response in cell viability reduction, with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial potential of the compound against clinical isolates of resistant bacterial strains. The results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(chloromethyl)-6-methoxy-2H-chromen-2-one, and how can reaction parameters be optimized for higher yields?

- Methodology : The compound is typically synthesized via Pechmann condensation or modified Friedel-Crafts alkylation. For example, malonic acid and substituted phenols can react in the presence of Lewis acids (e.g., ZnCl₂) under reflux in POCl₃ to form the coumarin backbone . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (5–10°C for kinetic control), and catalyst loading to minimize side reactions. Evidence suggests that mild conditions (e.g., room temperature) reduce degradation of sensitive functional groups like epoxides in analogous structures .

Q. What spectroscopic techniques are critical for characterizing this compound, and which spectral features are diagnostic?

- Methodology :

- NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.6–5.0 ppm in ¹H NMR, while the methoxy (–OCH₃) resonates at δ ~3.8–4.0 ppm. Aromatic protons in the coumarin ring show splitting patterns consistent with substitution at C6 and C4 .

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the lactone (C=O) group. C–Cl stretching vibrations appear at ~550–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments corresponding to loss of –CH₂Cl (~35/37 amu) validate the structure .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve disorder or twinning in the crystal structure of this compound derivatives?

- Methodology :

- SHELXL : Use the

PARTinstruction to model disordered atoms, refining occupancy factors and anisotropic displacement parameters (ADPs). For twinned crystals, apply theTWINcommand with a BASF parameter to account for overlapping domains . - WinGX : Validate refinement with the

CHECKCIFtool to identify geometric outliers (e.g., bond length deviations >0.02 Å) and ADPs. Intermolecular interactions (e.g., C–H···O) can be analyzed usingPLATON.

Q. What strategies address contradictions in reaction yield data when synthesizing derivatives under varying solvent systems?

- Methodology :

- Design of Experiments (DoE) : Use a factorial design to test solvent polarity (e.g., dielectric constant), protic vs. aprotic solvents, and temperature. For example, DMF may enhance solubility of polar intermediates but promote side reactions vs. ethanol .

- Kinetic Analysis : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps. In one case, switching from THF to acetonitrile increased yields by 20% due to improved nucleophilicity of the chloromethyl group .

Q. How can computational methods (e.g., DFT, molecular docking) predict the pharmacological activity of this compound derivatives?

- Methodology :

- DFT : Calculate electrostatic potential maps to identify reactive sites (e.g., electrophilic chloromethyl group) and HOMO-LUMO gaps to assess stability .

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). A chromene derivative showed a binding energy of –8.2 kcal/mol to the COX-2 active site, suggesting anti-inflammatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.